molecular formula C8H6ClNO5 B2786308 2-Chloro-4-methoxy-5-nitrobenzoic acid CAS No. 33458-99-0

2-Chloro-4-methoxy-5-nitrobenzoic acid

Cat. No. B2786308
CAS RN: 33458-99-0
M. Wt: 231.59
InChI Key: WDHCRWZNSBIWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO5 . It has a molecular weight of 231.59 .

Scientific Research Applications

Pharmaceutical Cocrystals and Molecular Salts

2-Chloro-4-methoxy-5-nitrobenzoic acid has been used as a coformer in the production of pharmaceutical cocrystals and molecular salts . These cocrystals and salts have been produced with five commonly available compounds, some of pharmaceutical relevance .

Analytical Applications

This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Synthesis of N-substituted 5-nitroanthranilic Acid Derivatives

2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .

Luminescent Coordination Polymer

This compound acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .

Microbial Degradation Metabolite of Cypermethrin

Although this is not a direct application of 2-Chloro-4-methoxy-5-nitrobenzoic acid, it’s worth mentioning that a similar compound, 5-Methoxy-2-nitrobenzoic acid, has been reported to be one of the microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide .

Starting Material in Synthesis

5-Methoxy-2-nitrobenzoic acid, a similar compound, may be used as a starting material in the synthesis of various other compounds .

properties

IUPAC Name

2-chloro-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCRWZNSBIWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-5-nitro-benzoic acid

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